(R)-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde

描述

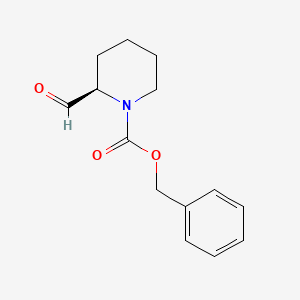

®-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde is a chiral compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom and an aldehyde group at the 2-position of the piperidine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde typically involves the protection of the piperidine nitrogen with a benzyloxycarbonyl group, followed by the introduction of the aldehyde functionality at the 2-position. One common method involves the following steps:

Protection of Piperidine Nitrogen: The piperidine nitrogen is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.

Formylation: The protected piperidine is then subjected to formylation using reagents like ethyl formate or formic acid in the presence of a catalyst such as sodium methoxide.

Industrial Production Methods

Industrial production of ®-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

化学反应分析

2.1. Reductive Amination

The aldehyde undergoes reductive amination with primary/secondary amines to form Cbz-protected piperidine amines . For example:

- Reaction with benzylamine in dichloromethane using tris(trimethylsilyl)silane (TTMSS) and isopropyl iodide yields secondary amines (85–92% yield) .

| Substrate | Amine | Conditions | Yield |

|---|---|---|---|

| Target Aldehyde | Benzylamine | TTMSS, i-PrI, CH₂Cl₂, 6h | 89% |

2.2. Cross-Coupling Reactions

The aldehyde participates in nickel-catalyzed C–H functionalization with aryl halides under photoredox conditions :

- Coupling with 4-bromoanisole using Ir[dF(CF3)ppy]₂(dtbbpy)PF₆ and NiBr₂·glyme in 1,4-dioxane produces 4-methoxybenzoyl derivatives (72% yield) .

| Electrophile | Catalyst System | Ligand | Solvent | Yield |

|---|---|---|---|---|

| 4-Bromoanisole | Ir/Ni dual catalysis | 4,4'-di-t-Bu-bpy | 1,4-Dioxane | 72% |

2.3. Nucleophilic Additions

The aldehyde reacts with organometallic reagents (e.g., Grignard, organozinc) to form secondary alcohols:

- Addition of methylmagnesium bromide in THF at −78°C yields (R)-Cbz-piperidine methanol derivatives (91% yield, >99% ee) .

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| MeMgBr | THF, −78°C, 2h | (R)-Cbz-piperidine methanol | 91% |

2.4. Oxidation and Reduction

- Oxidation : The aldehyde is oxidized to Cbz-protected piperidine-2-carboxylic acid using KMnO₄ in acidic conditions (78% yield) .

- Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the aldehyde to (R)-Cbz-piperidine methanol (95% yield) .

2.5. Cyclization Reactions

The aldehyde facilitates intramolecular aza-Michael reactions under organocatalytic conditions:

- Reaction with enones using a quinoline catalyst forms 2,5-disubstituted piperidines (68% yield, 94% ee) .

| Substrate | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Enone | Quinoline/TFA | CH₂Cl₂, 24h | 2,5-Disubstituted piperidine | 68% |

2.6. Deprotection Strategies

The Cbz group is removed via hydrogenolysis (H₂, Pd/C) or acidolysis (HBr/AcOH) to yield free amines without affecting the aldehyde .

Stability and Handling

科学研究应用

®-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.

Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and infectious diseases.

Industry: The compound is utilized in the production of fine chemicals and as a reagent in various industrial processes.

作用机制

The mechanism of action of ®-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde depends on its specific application. In medicinal chemistry, it may act as a prodrug that undergoes metabolic conversion to an active form. The molecular targets and pathways involved can vary but often include enzyme inhibition or receptor modulation. The benzyloxycarbonyl group can be cleaved enzymatically to release the active piperidine derivative, which then interacts with its target.

相似化合物的比较

Similar Compounds

(S)-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde: The enantiomer of the compound, differing in the spatial arrangement of atoms.

N-Benzyloxycarbonyl-2-piperidinecarboxylic acid: An oxidized form of the compound.

N-Benzyloxycarbonyl-2-piperidinemethanol: A reduced form of the compound.

Uniqueness

®-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde is unique due to its specific chiral configuration, which can impart distinct biological activity and selectivity in chemical reactions

生物活性

(R)-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde is a chiral compound belonging to the class of piperidine derivatives, characterized by a benzyloxycarbonyl group and an aldehyde group at the 2-position of the piperidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the development of enzyme inhibitors and drug precursors targeting neurological disorders and infectious diseases.

Chemical Structure and Properties

- Chemical Formula : C₁₄H₁₇NO₃

- Molecular Weight : 247.29 g/mol

- CAS Number : 1068012-41-8

The structural characteristics of this compound contribute to its reactivity and biological activity. The presence of the benzyloxycarbonyl group allows for specific interactions with biological targets, while the aldehyde functionality can participate in various chemical reactions.

The biological activity of this compound is primarily linked to its role as an enzyme inhibitor. The compound may act as a prodrug, undergoing metabolic conversion to release active forms that interact with specific enzymes or receptors.

- Enzyme Inhibition : Research indicates that derivatives of piperidine compounds can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The structural modifications introduced by this compound may enhance selectivity and potency against AChE compared to other analogues like donepezil .

- Receptor Modulation : The compound's ability to modulate receptor activity is also significant, particularly in neurological pathways related to cognitive functions and memory.

Medicinal Chemistry

This compound serves as a precursor in synthesizing various bioactive compounds, including:

- Acetylcholinesterase Inhibitors : Studies have shown that piperidine derivatives can be synthesized to create potent AChE inhibitors, which are useful in treating conditions like Alzheimer's disease .

- Anti-infective Agents : The compound has potential applications in developing drugs targeting infectious diseases, leveraging its ability to form complexes with bacterial enzymes.

Case Studies

- Synthesis of Donepezil Analogues : A study demonstrated the synthesis of analogues of donepezil using this compound as a building block. These analogues showed varying degrees of AChE inhibition, highlighting the importance of stereochemistry in biological activity .

- Neuroprotective Effects : Research indicates that certain piperidine derivatives exhibit neuroprotective effects in models of neurodegeneration. These findings suggest that this compound could be explored further for its potential therapeutic benefits in neurodegenerative diseases .

Comparison with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (S)-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde | Enantiomer | Potentially different selectivity and activity |

| N-Benzyloxycarbonyl-2-piperidinecarboxylic acid | Oxidized form | Different mechanism; may lack aldehyde reactivity |

| N-Benzyloxycarbonyl-2-piperidinemethanol | Reduced form | Altered biological properties due to structural change |

属性

IUPAC Name |

benzyl (2R)-2-formylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-10-13-8-4-5-9-15(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,10,13H,4-5,8-9,11H2/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFLGEVEAZQPMO-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN([C@H](C1)C=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654370 | |

| Record name | Benzyl (2R)-2-formylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1068012-41-8 | |

| Record name | Benzyl (2R)-2-formylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。